3,4,5-Trimethoxycinnamic acid

Gastroenterology Gastroprotection Cinnamic Acid Derivatives

Procure 3,4,5-Trimethoxycinnamic acid for validated gastroprotective research (86.3% inhibition in vivo) and CNS studies (dual 5-HT1A/2C binding, GABAA/BZ agonism). This 3,4,5-trimethoxy substituted scaffold is essential for cinepazide synthesis and anti-wrinkle MMP inhibition. Ensure experimental reproducibility with this specific, high-purity cinnamic acid derivative; do not substitute with generic analogs.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 20329-98-0
Cat. No. B074204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxycinnamic acid
CAS20329-98-0
Synonyms3,4,5-trimethoxycinnamic acid
3-(3,4,5-trimethoxyphenyl)-2-propenoic acid
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)O
InChIInChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
InChIKeyYTFVRYKNXDADBI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxycinnamic Acid (TMCA) CAS 20329-98-0: Product Overview and Procurement Considerations


3,4,5-Trimethoxycinnamic acid (TMCA) is a methoxy-substituted cinnamic acid derivative characterized by three methoxy groups at the 3-, 4-, and 5-positions of the phenyl ring [1]. This compound, predominantly existing as the trans (E) isomer, is a naturally occurring phenylpropanoid found in the roots of Polygala tenuifolia, an herb used in traditional medicine for its sedative and neuroprotective properties [2]. TMCA is recognized as a privileged scaffold in medicinal chemistry, with its carboxylic acid moiety enabling facile derivatization into ester and amide analogues [3]. Its pharmacological profile includes agonism at the GABAₐ/benzodiazepine receptor complex and binding to serotonergic receptors, which underpin its reported anticonvulsant, sedative, and anxiolytic activities [4]. For procurement, TMCA is commercially available with high purity (typically ≥99%) and is utilized as both a bioactive research compound and a versatile intermediate in the synthesis of complex molecules, including the vasodilator cinepazide [5].

Why 3,4,5-Trimethoxycinnamic Acid Cannot Be Replaced by Generic Cinnamic Acid Derivatives


The substitution pattern on the phenyl ring of cinnamic acid derivatives is a critical determinant of their biological activity and physicochemical properties. While the core cinnamic acid structure is common to many compounds, the presence and position of methoxy groups dramatically alter receptor binding affinity, metabolic stability, and downstream functional effects. For 3,4,5-Trimethoxycinnamic acid (TMCA), the symmetric 3,4,5-trimethoxy substitution confers a unique pharmacological profile that is not recapitulated by unsubstituted cinnamic acid, mono-methoxylated analogs like p-methoxycinnamic acid (PMCA), or di-methoxylated derivatives such as 3,4-dimethoxycinnamic acid or sinapic acid. Direct comparative studies demonstrate that these structural variations lead to significant, quantifiable differences in key performance indicators, including receptor binding (e.g., IC50 values at 5-HT receptors), enzymatic inhibition (e.g., H+/K+-ATPase), and in vivo efficacy (e.g., gastroprotection). Therefore, substituting TMCA with a generic cinnamic acid analog without empirical validation of the specific assay endpoint will likely yield divergent results and compromise experimental reproducibility [1][2].

Quantitative Differentiation of 3,4,5-Trimethoxycinnamic Acid (TMCA) from Structural Analogs


Superior Gastroprotective Efficacy: TMCA vs. Cinnamic Acid and p-Methoxycinnamic Acid in a Rat Model of Acute Gastritis

In a rat model of HCl/EtOH-induced acute gastritis, oral administration of 3,4,5-trimethoxycinnamic acid (TMCA) at 200 mg/kg resulted in an 86.3% inhibition of gastric lesion formation. This was significantly greater than the protection afforded by the same dose of unsubstituted cinnamic acid (65.0% inhibition) and p-methoxycinnamic acid (54.9% inhibition) [1]. The positive control, cimetidine (200 mg/kg), provided 52.8% inhibition [1].

Gastroenterology Gastroprotection Cinnamic Acid Derivatives

Differential Serotonergic Receptor Binding Profile: TMCA Exhibits Micromolar Affinity for 5-HT2C and 5-HT1A Receptors

3,4,5-Trimethoxycinnamic acid (TMCA) demonstrates favorable binding affinity to human serotonergic receptors, with IC50 values of 2.5 µM for the 5-HT2C receptor and 7.6 µM for the 5-HT1A receptor [1]. This dual affinity profile is distinct from that of many other cinnamic acid derivatives. While a direct, side-by-side comparison with unsubstituted cinnamic acid in the same assay was not identified, class-level inference based on the lack of reported serotonergic activity for cinnamic acid suggests that the 3,4,5-trimethoxy substitution is essential for this specific receptor interaction.

CNS Pharmacology Serotonergic Receptors Receptor Binding

Enzymatic Differentiation: TMCA Esters Are Weaker Inhibitors of Fungal 17β-HSD Compared to Unsubstituted Cinnamic Acid Esters

In an enzymatic study targeting fungal 17β-hydroxysteroid dehydrogenase (17β-HSD), esters derived from unsubstituted cinnamic acid were found to be more potent inhibitors than esters derived from 3,4,5-trimethoxycinnamic acid [1]. This finding underscores that the 3,4,5-trimethoxy substitution is not universally beneficial for all biological activities and can, in some contexts, be detrimental to potency compared to the unsubstituted scaffold.

Enzyme Inhibition 17β-Hydroxysteroid Dehydrogenase Cinnamates

Quantified Sedative Activity: TMCA Prolongs Barbiturate-Induced Sleep Time

3,4,5-Trimethoxycinnamic acid (TMCA) exhibits a quantifiable sedative effect in vivo. Oral administration of TMCA significantly prolonged hexobarbital-induced sleeping time in mice [1]. Furthermore, in a separate study, TMCA increased pentobarbital-induced total sleep time and reduced sleep latency in mice [2]. This activity is attributed to its action as a GABAA/BZ receptor agonist [3]. While many cinnamic acid derivatives have not been systematically evaluated for sedative effects, TMCA's well-documented activity in established rodent models of sleep provides a strong rationale for its selection in CNS studies.

CNS Pharmacology Sedation GABAergic System

Docking Score and Anti-Wrinkle Potential: TMCA Exhibits Favorable Binding to MMP-1 and MMP-3

Molecular docking studies predict that 3,4,5-trimethoxycinnamic acid (TMCA) binds to matrix metalloproteinase-1 (MMP-1) and MMP-3 with binding energies of -5.20 kcal/mol and -4.89 kcal/mol, respectively [1]. These enzymes are key targets in anti-wrinkle and skin-aging research. This in silico data suggests a potential mechanism for the observed anti-wrinkle effects of Isatis indigotica leaf extract, of which TMCA is a major component [1]. While comparative docking data for other cinnamic acid derivatives is not provided in this study, the identification of TMCA as the major active component and its favorable docking scores provide a specific rationale for its investigation in dermatological applications.

Dermatology Anti-Aging Molecular Docking

Cholinesterase Inhibitory Activity: TMCA Derivatives Show Moderate Potency and Selectivity

While 3,4,5-trimethoxycinnamic acid (TMCA) itself was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the most potent activity was observed in its ester derivatives. For example, a 2-chlorophenyl ester derivative of TMCA exhibited an IC50 of 46.18 µM for AChE and 32.46 µM for BChE, with a selectivity index of 1.42 in favor of BChE [1]. This indicates that the TMCA scaffold can be optimized for cholinesterase inhibition through simple esterification, and that the parent acid serves as a valuable starting point for structure-activity relationship (SAR) studies. The starting acid's own activity was lower, highlighting its role as a versatile synthetic building block.

Neurodegeneration Cholinesterase Inhibitors Alzheimer's Disease

High-Value Application Scenarios for 3,4,5-Trimethoxycinnamic Acid (TMCA) Based on Validated Evidence


Lead Compound for Novel Gastroprotective Agent Development

Based on its 86.3% inhibition of gastric lesions in a rat model, which outperforms both cinnamic acid (65.0%) and p-methoxycinnamic acid (54.9%), TMCA is a superior starting point for medicinal chemistry programs aimed at developing new treatments for gastritis and peptic ulcers [1]. Researchers should prioritize TMCA over other cinnamic acid derivatives when screening for compounds with high gastroprotective efficacy.

Validated Tool Compound for Investigating Serotonergic and GABAergic Neuropharmacology

TMCA's dual binding affinity for 5-HT2C (IC50 = 2.5 µM) and 5-HT1A (IC50 = 7.6 µM) receptors, combined with its documented GABAA/BZ receptor agonism and sedative effects in vivo, makes it a uniquely valuable tool for dissecting CNS pathways [2][3]. It can be used as a reference agonist in receptor binding assays or as a behavioral probe in animal models of anxiety, insomnia, and epilepsy, where simpler cinnamic acid analogs are inactive.

Key Intermediate in the Synthesis of Vasoactive Pharmaceuticals

TMCA is an essential synthetic intermediate in the industrial production of cinepazide, a vasodilator drug used to treat cerebrovascular and cardiovascular diseases [4]. Its unique 3,4,5-trimethoxy substitution pattern on the cinnamic acid core is a prerequisite for constructing the final active pharmaceutical ingredient, making it an irreplaceable building block for this specific manufacturing process.

Bioactive Component for Dermocosmetic Formulations with Anti-Aging Claims

Identified as the major active component in a clinically tested anti-wrinkle botanical extract, TMCA's favorable in silico binding to MMP-1 and MMP-3 (-5.20 and -4.89 kcal/mol, respectively) provides a mechanistic basis for its use in skincare products targeting collagen degradation and skin aging [5]. This differentiates it from other cinnamic acid derivatives that lack this specific dermal target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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